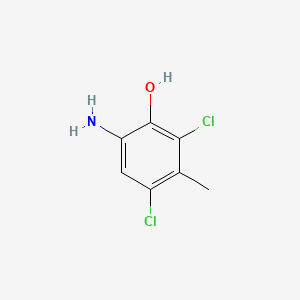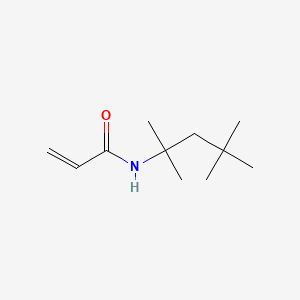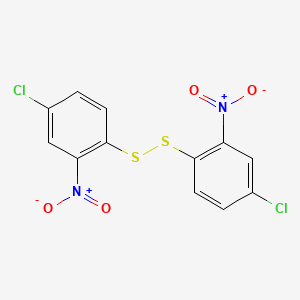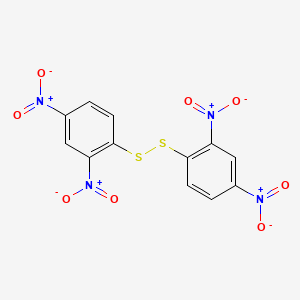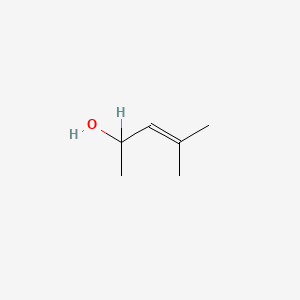
4-Methyl-3-penten-2-ol
Overview
Description
4-Methyl-3-penten-2-ol is an organic compound with the molecular formula C6H12O . It is also known by other names such as 3-Penten-2-ol, 4-methyl-, and 4-Methylpent-3-en-2-ol . It is a constituent of the kiwi fruit .
Synthesis Analysis
The synthesis of 4-Methyl-3-penten-2-ol involves a reaction process where acetaldehyde is completely converted . The reaction liquid is then pumped out, filtered, and the filtrate is rectified to obtain 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol . The molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol is 4:1 .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-penten-2-ol can be represented by the InChI string: InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 . The molecular weight of this compound is approximately 100.1589 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-penten-2-ol include a molecular weight of 100.159 Da and a monoisotopic mass of 100.088814 Da .Scientific Research Applications
Food Industry: Flavor Component
4-Methyl-3-penten-2-ol: is a constituent of kiwi fruit and can be analyzed by multidimensional gas chromatography-olfactometry (GC-O), indicating its role in flavor chemistry and food analysis .
Organic Synthesis: Chemical Intermediate
This compound has been used in the synthesis of tetrahydrofuro[3,2-c]benzothiopyran , showcasing its utility as a chemical intermediate in organic synthesis processes .
Spectroscopic Studies: UV Visible and NMR
properties
IUPAC Name |
4-methylpent-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOXPNBHKSWHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-penten-2-ol | |
CAS RN |
4325-82-0 | |
| Record name | 3-Penten-2-ol, 4-methyl-, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4325-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylpent-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-Methyl-3-penten-2-ol?
A1: 4-Methyl-3-penten-2-ol is an allylic alcohol. Its structure is characterized by:
Q2: How does the structure of 4-Methyl-3-penten-2-ol lend itself to Diels-Alder reactions?
A2: While 4-Methyl-3-penten-2-ol itself is not a diene, under acidic conditions, it can generate an allyl cation. This allyl cation can participate in Diels-Alder reactions with dienes like cyclopentadiene and cyclohexadiene. This unique reactivity was demonstrated in a study where 4-Methyl-3-penten-2-ol reacted with cyclopentadiene in a two-phase system to yield a mixture of allylcyclopentenols and norbornenylcarbinols. [1]
Q3: What is significant about the acid-catalyzed reactions of 4-Methyl-3-penten-2-ol with dienes?
A3: These reactions, conducted in a two-phase system (aqueous acid and an organic solvent), offer a novel pathway for Diels-Alder additions. [1] The use of an acidic two-phase system allows for milder reaction conditions and often leads to unique selectivities compared to traditional Diels-Alder methodologies.
Q4: Can you provide an example of the synthetic utility of 4-Methyl-3-penten-2-ol in organic synthesis?
A4: Absolutely. 4-Methyl-3-penten-2-ol is a valuable precursor for the synthesis of dimethylated limonenes and α-terpineol. A one-pot synthesis was achieved through a dehydrative cyclodimerization reaction using p-toluenesulfonic acid in a two-phase system. [2]
Q5: Are there any catalytic applications of 4-Methyl-3-penten-2-ol?
A5: 4-Methyl-3-penten-2-ol is often used as a model substrate for studying the selectivity of catalysts. For example, it has been employed to understand the hydrogenation activity of anchored montmorillonite-bipyridine-palladium(II) acetate, revealing insights into the influence of olefin structure on reactivity. [3]
Q6: Beyond Diels-Alder chemistry and catalysis, what other reactions is 4-Methyl-3-penten-2-ol known for?
A6: 4-Methyl-3-penten-2-ol can undergo photooxygenation, leading to the formation of hydroperoxides. These intermediates are versatile and can be further transformed into various valuable compounds. In one study, photooxygenation of 4-Methyl-3-penten-2-ol followed by Lewis acid-catalyzed peroxyacetalization was successfully employed to synthesize a series of antimalarial 1,2,4-trioxanes. [4]
Q7: What are some environmental considerations regarding 4-Methyl-3-penten-2-ol?
A7: While specific data on the environmental impact of 4-Methyl-3-penten-2-ol might be limited, its use in chemical processes necessitates responsible waste management practices. Exploring alternative synthetic routes or employing 4-Methyl-3-penten-2-ol derivatives with reduced environmental impact could be areas of future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



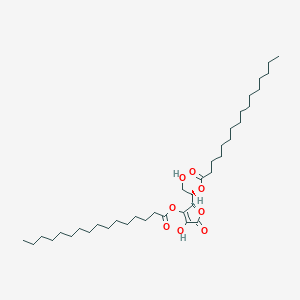
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

